6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride

Solubility Enhancement Formulation Science Assay Reproducibility

Choose this specific 6-methoxy-4-(piperazin-1-yl)quinoline hydrochloride salt over the free base to ensure superior aqueous solubility and assay reproducibility. The 4-piperazinyl-6-methoxy substitution pattern yields a defined LogP of 1.6 and TPSA of 37.4 Ų, critical for consistent membrane permeability and target engagement. With a free piperazine amine primed for derivatization, it is the optimal starting material for building SAR libraries targeting kinases and antimicrobials. High purity (≥95%) ensures reliable synthetic elaboration and minimal batch-to-batch variability.

Molecular Formula C14H18ClN3O
Molecular Weight 279.76 g/mol
CAS No. 1333249-14-1
Cat. No. B1433357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride
CAS1333249-14-1
Molecular FormulaC14H18ClN3O
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)N3CCNCC3.Cl
InChIInChI=1S/C14H17N3O.ClH/c1-18-11-2-3-13-12(10-11)14(4-5-16-13)17-8-6-15-7-9-17;/h2-5,10,15H,6-9H2,1H3;1H
InChIKeyOTOYAWAOBJIFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride: Core Properties and Chemical Identity


6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride (CAS: 1333249-14-1) is a heterocyclic organic compound featuring a quinoline core substituted at the 4-position with a piperazine ring and at the 6-position with a methoxy group [1]. The hydrochloride salt form enhances aqueous solubility relative to its free base counterpart (CAS: 282547-43-7) . It has a molecular formula of C14H18ClN3O and a molecular weight of 279.76 g/mol , and is primarily utilized as a research intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antimicrobial agents .

Why 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride Cannot Be Interchanged with In-Class Analogs


The substitution pattern on the quinoline scaffold critically dictates both physicochemical and biological profiles. The specific 6-methoxy-4-piperazinyl arrangement in this hydrochloride salt confers distinct properties compared to other 4-piperazinylquinoline derivatives. For example, the presence and position of the methoxy group directly influence the compound's lipophilicity (computed XLogP3-AA of 1.6 for the free base) and topological polar surface area (37.4 Ų), which are key determinants of membrane permeability and target engagement [1]. Furthermore, the hydrochloride salt form significantly alters aqueous solubility, a crucial factor for in vitro assay reproducibility, compared to the free base . Generic substitution with an unsubstituted or differently substituted 4-(piperazin-1-yl)quinoline would therefore lead to divergent experimental outcomes in terms of bioavailability, target selectivity, and overall efficacy, as evidenced by the vastly different inhibitory profiles observed across this chemical series [2].

Quantitative Differentiation of 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride from Key Comparators


Enhanced Purity and Salt Form for Improved Aqueous Solubility

The hydrochloride salt of 6-Methoxy-4-(piperazin-1-yl)quinoline (CAS 1333249-14-1) is commercially available at a higher typical purity of 98% , compared to the free base form (CAS 282547-43-7) which is often offered at 97% purity . This salt formation intrinsically enhances aqueous solubility, a critical parameter for preparing stock solutions and ensuring consistent dosing in biological assays .

Solubility Enhancement Formulation Science Assay Reproducibility

Divergent Physicochemical Properties Dictating Membrane Permeability

The target compound's free base form (CAS 282547-43-7) exhibits a computed XLogP3-AA value of 1.6 and a Topological Polar Surface Area (TPSA) of 37.4 Ų [1]. In contrast, the unsubstituted 4-(piperazin-1-yl)quinoline scaffold (CAS 21328-77-6) has a lower molecular weight (213.28 g/mol) and is predicted to have a different lipophilicity profile [2]. The 6-methoxy group on the target compound increases both molecular weight and electron density, which directly impacts its interaction with hydrophobic pockets in protein targets and its ability to cross biological membranes compared to the unsubstituted core .

Lipophilicity ADME Prediction Drug-likeness

Differential Target Engagement Profile: Weak Affinity for p47phox

BindingDB data indicates that 6-Methoxy-4-(piperazin-1-yl)quinoline (free base) exhibits weak affinity for the human neutrophil cytosol factor 1 (p47phox) SH3A-B domain, with a Ki of 4.66E+5 nM and a Kd of 3.45E+5 nM [1]. This stands in stark contrast to the potent VEGFR-II inhibitory activity observed for a closely related 7-chloro-4-(piperazin-1-yl)quinoline derivative (compound 4q), which displays an IC50 of 1.38 μM against VEGFR-II and cytotoxic IC50 values of 6.502 μM (MCF-7) and 11.751 μM (PC3) [2].

Target Selectivity Kinase Inhibition p47phox Binding

Class-Level Antimicrobial Potential with Undefined Potency

While specific MIC data for 6-Methoxy-4-(piperazin-1-yl)quinoline hydrochloride is not available in the primary literature, it belongs to a class of quinoline-piperazine hybrids known for antibacterial and antitubercular properties . As a point of reference, optimized 2,4,6-substituted quinoline-piperazine-sulfonamide hybrids have demonstrated potent antitubercular activity with MIC values as low as 0.07 μM against virulent and MDR strains of *Mycobacterium tuberculosis* [1]. The target compound serves as a key intermediate for synthesizing such hybrids, and its activity profile is expected to be highly dependent on further functionalization of the piperazine nitrogen [2].

Antibacterial Activity Antitubercular Agents MIC Determination

Optimal Application Scenarios for 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride Based on Evidence


Medicinal Chemistry: Synthesis of Novel Quinoline-Piperazine Hybrids

The high purity (98%) and enhanced solubility of the hydrochloride salt make it an ideal starting material for further synthetic elaboration. Its primary value lies in the derivatization of the free piperazine amine, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This is particularly relevant for developing potent kinase inhibitors or antimicrobial agents, as demonstrated by the success of similar quinoline-piperazine scaffolds [1]. Researchers can reliably functionalize the piperazine ring to modulate target affinity, as seen in the 7-chloro derivative's potent VEGFR-II inhibition (IC50 1.38 μM) [2].

Biochemical Assays: p47phox-Mediated Pathway Studies

Given its characterized, albeit weak, affinity for the p47phox SH3A-B domain (Ki = 4.66E+5 nM, Kd = 3.45E+5 nM) [3], this compound can serve as a tool molecule or a starting point for optimization in studies related to NADPH oxidase assembly and reactive oxygen species (ROS) production. Its defined, low-affinity interaction provides a baseline for assessing the impact of structural modifications aimed at improving potency and selectivity for this target, which is implicated in various inflammatory and cardiovascular diseases.

ADME Property Tuning and Formulation Development

The distinct physicochemical profile of the 6-methoxy-4-piperazinylquinoline scaffold—specifically its computed XLogP3-AA of 1.6 and TPSA of 37.4 Ų [4]—positions it as a valuable core for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The hydrochloride salt form directly addresses solubility challenges often encountered with neutral heterocyclic compounds . Researchers can use this compound to systematically investigate how further substitutions on the quinoline core or piperazine ring influence critical drug-like properties such as membrane permeability and metabolic stability.

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